

Chemical and physical properties of 1-Methylimidazoleacetic acid

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Compound of Interest

Compound Name: **1-Methylimidazoleacetic acid**

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An In-depth Technical Guide to 1-Methylimidazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological relevance of **1-Methylimidazoleacetic acid**.

Core Chemical and Physical Properties

1-Methylimidazoleacetic acid, also known as 1-methyl-4-imidazoleacetic acid or tele-methylimidazoleacetic acid (t-MIAA), is a prominent metabolite of histamine. Its quantification in biological fluids is a key indicator of histamine turnover and is utilized in the diagnosis of conditions such as mastocytosis.

Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Methylimidazoleacetic acid**.

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	140.14 g/mol	--INVALID-LINK--
CAS Number	2625-49-2	--INVALID-LINK--
Appearance	Crystalline solid	--INVALID-LINK--
Melting Point	187-189 °C	--INVALID-LINK-- [1]
Boiling Point (Predicted)	384.4 ± 17.0 °C	--INVALID-LINK-- [1]
pKa (Predicted)	3.44 ± 0.10	--INVALID-LINK-- [1]
Solubility (of Hydrochloride Salt)	DMSO: ~10 mg/mL PBS (pH 7.2): ~10 mg/mL Ethanol: ~2 mg/mL DMF: ~2 mg/mL	--INVALID-LINK--

Spectral Data

Spectrum Type	Data	Source
¹ H NMR (600 MHz, Water, pH 7.0)	δ (ppm): 7.89, 7.01, 3.73, 3.49	--INVALID-LINK--
¹³ C NMR (150 MHz, Water, pH 7.0)	δ (ppm): 139.43, 122.06, 37.84, 36.51	--INVALID-LINK--
GC-MS (Top 5 Peaks)	m/z: 95.0, 168.0, 197.0, 126.0, 123.0	--INVALID-LINK--

Biological Significance and Signaling Pathways

1-Methylimidazoleacetic acid is the terminal metabolite of histamine in the central nervous system and a major metabolite in the periphery. Its formation is a crucial step in the deactivation of histamine.

Histamine Metabolism Pathway

The metabolic pathway from histidine to **1-Methylimidazoleacetic acid** involves a series of enzymatic reactions. This pathway is critical for regulating histamine levels in the body.



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Histamine Metabolism to **1-Methylimidazoleacetic Acid**

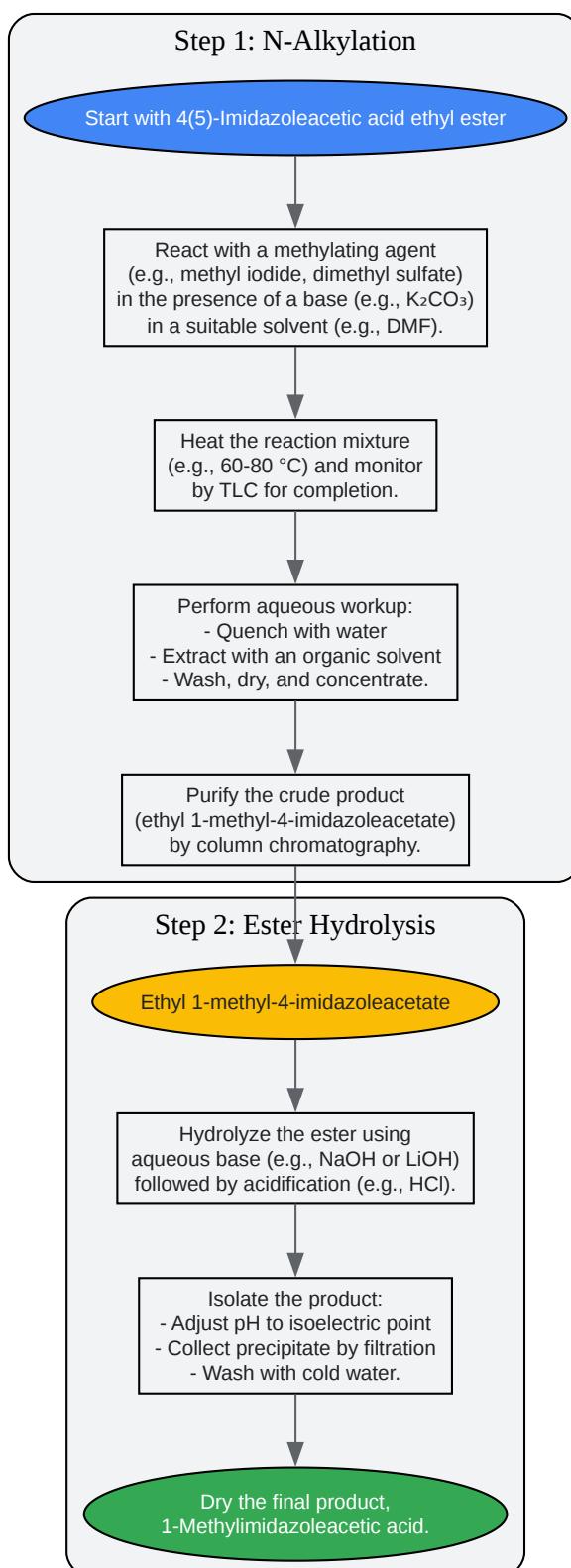
Biological Activity

While primarily considered an inactive metabolite, there is evidence to suggest that related imidazole compounds, such as imidazole-4-acetic acid, act as agonists at GABA-A receptors. [2][3][4] Some sources also describe **1-Methylimidazoleacetic acid** as a GABA agonist, suggesting a potential, though likely weak, role in neurotransmission.[3]

Experimental Protocols

Synthesis of **1-Methylimidazoleacetic Acid** (Representative Protocol)

A specific, detailed protocol for the synthesis of 1-methyl-4-imidazoleacetic acid is not readily available in the public domain. However, a general synthesis can be adapted from methods used for similar imidazoleacetic acid derivatives.[5][6][7] The following is a representative two-step procedure involving N-alkylation followed by ester hydrolysis.

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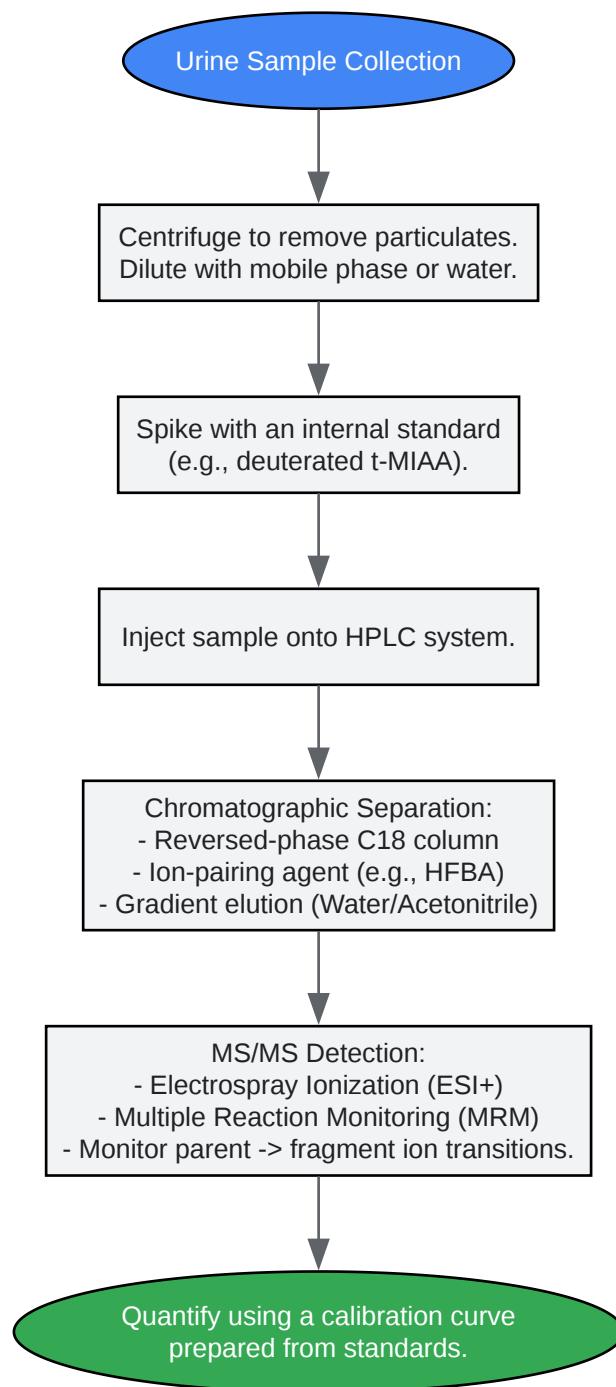
Generalized Synthesis Workflow

Methodology:

- N-Alkylation: 4(5)-Imidazoleacetic acid ethyl ester is dissolved in an aprotic polar solvent such as dimethylformamide (DMF). A slight molar excess of a suitable base (e.g., anhydrous potassium carbonate) is added, followed by the dropwise addition of a methylating agent (e.g., methyl iodide). The reaction is heated and monitored for completion using thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The resulting crude ethyl 1-methyl-4-imidazoleacetate is then purified by silica gel column chromatography.
- Ester Hydrolysis: The purified ester is dissolved in a mixture of water and a water-miscible solvent like methanol or THF. An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
- Isolation: The reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a strong acid (e.g., hydrochloric acid), which causes the product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield **1-Methylimidazoleacetic acid**.

Analytical Protocol: HPLC-MS/MS for Quantification in Urine

The quantification of **1-Methylimidazoleacetic acid** in urine is commonly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.[\[8\]](#)[\[9\]](#)



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HPLC-MS/MS Analysis Workflow

Methodology:

- Sample Preparation:

- Thaw frozen urine samples to room temperature.
- Centrifuge the samples to pellet any particulate matter.
- Dilute an aliquot of the supernatant with a suitable solvent (e.g., mobile phase A or ultrapure water).
- Add an internal standard (e.g., deuterated **1-Methylimidazoleacetic acid**) to all samples, calibrators, and quality controls.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC or UHPLC system.
 - Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid or formic acid).
 - Mobile Phase B: Acetonitrile with the same concentration of the additive as mobile phase A.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
 - Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
 - Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
- Mass Spectrometry Conditions:
 - Ion Source: Electrospray ionization in positive mode (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for **1-Methylimidazoleacetic acid** and its internal standard. For example, for the protonated molecule $[M+H]^+$, a transition could be m/z 141 -> 95.

- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
 - Determine the concentration of **1-Methylimidazoleacetic acid** in the samples by interpolation from the calibration curve.

Analytical Protocol: GC-MS for Quantification in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of **1-Methylimidazoleacetic acid**, which requires a derivatization step to increase its volatility.[10][11]

Methodology:

- Sample Preparation and Extraction:
 - For urine or other aqueous samples, perform an initial cleanup and concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction.
 - Evaporate the solvent to dryness under a stream of nitrogen.
- Derivatization:
 - The dried extract is derivatized to make the analyte volatile. A common method is silylation.
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine or acetonitrile.
 - Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
- GC-MS Conditions:
 - GC System: A standard gas chromatograph.

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

- Mass Spectrometry Conditions:
 - Ion Source: Electron Ionization (EI).
 - Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. In SIM mode, characteristic ions of the derivatized **1-Methylimidazoleacetic acid** (e.g., its trimethylsilyl derivative) are monitored to enhance sensitivity and selectivity.
- Quantification:
 - An internal standard (e.g., a stable isotope-labeled version of the analyte) is carried through the entire sample preparation and analysis process.
 - Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.

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